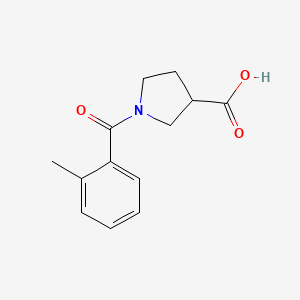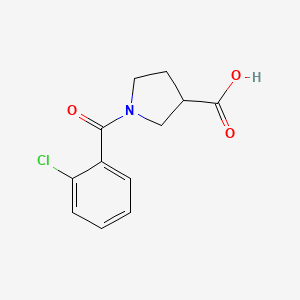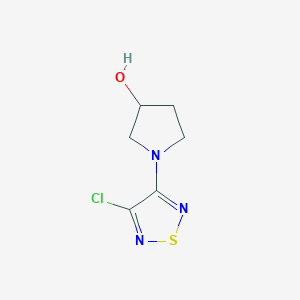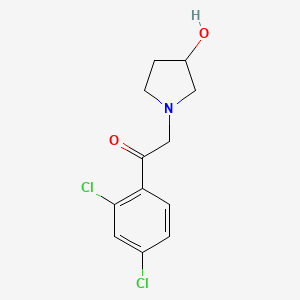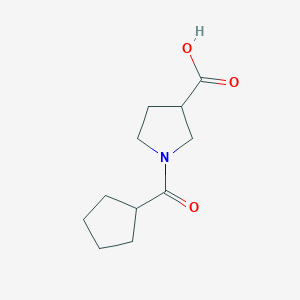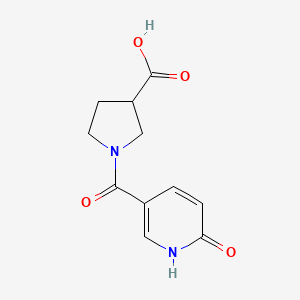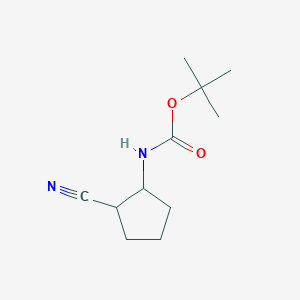![molecular formula C11H20N2O3 B1468727 1-{[(Butan-2-yl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid CAS No. 1339468-50-6](/img/structure/B1468727.png)
1-{[(Butan-2-yl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrrolidine compounds involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine compounds are known to undergo various chemical reactions. For instance, carboxylic acids can react with alcohols to form esters in a process called Fischer esterification . The direct reaction of a carboxylic acid with an amine would be expected to be difficult because the basic amine would deprotonate the carboxylic acid to form a highly unreactive carboxylate .Wissenschaftliche Forschungsanwendungen
C-H Functionalization and Synthesis of Cyclic Compounds
One application of this chemical structure involves the C-H functionalization of cyclic amines, such as pyrrolidine, through redox-annulations with α,β-unsaturated carbonyl compounds. This process allows for the generation of conjugated azomethine ylides, followed by electrocyclization and sometimes tautomerization, leading to the synthesis of ring-fused pyrrolines. These pyrrolines can be further oxidized to pyrroles or reduced to pyrrolidines, offering a pathway for creating complex cyclic compounds with potential relevance in pharmaceuticals and materials science (Kang et al., 2015).
Antimicrobial Activity
The structure also finds importance in the synthesis of derivatives with notable antimicrobial activity. For instance, polysubstituted derivatives have been synthesized and evaluated against various bacterial and fungal strains, including M. tuberculosis. Some derivatives have shown promising antibacterial activity against A. baumannii and M. tuberculosis strains, suggesting their potential as starting points for developing new antimycobacterial agents (Nural et al., 2018).
Extraction and Separation Technologies
In the field of biochemical and pharmaceutical industries, derivatives of pyrrolidine-3-carboxylic acid have been utilized in the extraction processes, such as in the recovery of pyridine-3-carboxylic acid from dilute fermentation broths. This involves the use of specific extractants and diluents to investigate the effects on extraction efficiency, highlighting the compound's role in enhancing the production and separation processes in industrial applications (Kumar & Babu, 2009).
Influenza Neuraminidase Inhibitors
Research into the design and synthesis of influenza neuraminidase inhibitors has identified derivatives containing pyrrolidine cores as potent inhibitors. These compounds, through efficient syntheses and guided by structural information of the neuraminidase active site, have shown significant inhibitory activity against influenza viruses. This illustrates the compound's utility in the development of antiviral agents (Wang et al., 2001).
Solubility and Thermodynamic Properties
The solubility and thermodynamic properties of pyrrolidine-2-carboxylic acid derivatives in various solvents, including water and alcohols, have been studied to understand their behavior in different media. This research provides insight into the dissolution processes and the thermodynamics of these compounds, relevant for their formulation and application in pharmaceutical solutions (Duan et al., 2015).
Wirkmechanismus
Zukünftige Richtungen
The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Pyrrolidine compounds, including “1-{[(Butan-2-yl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid”, may continue to play a significant role in the discovery of new biologically active compounds .
Eigenschaften
IUPAC Name |
1-[2-(butan-2-ylamino)-2-oxoethyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-3-8(2)12-10(14)7-13-5-4-9(6-13)11(15)16/h8-9H,3-7H2,1-2H3,(H,12,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPADFCQPHEKJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN1CCC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(Butan-2-yl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(Pyrrolidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1468649.png)

